molecular formula C12H16BrNO3 B8590827 Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate

Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate

Cat. No. B8590827
M. Wt: 302.16 g/mol
InChI Key: ZNMHLVJHDPKIRH-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 1, starting from 2-Bromo-6-methylpyridin-3-ol (Activate Scientific), the title compound was obtained in 79% yield as a yellow liquid after purification by flash column chromatography (silica), eluting with chloroform and methanol (98:2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12](Cl)=[CH:11][C:10]=1[Br:16])([CH3:4])([CH3:3])[CH3:2].BrC1C(O)=CC=C(C)[N:20]=1>>[C:1]([O:5][C:6](=[O:17])[CH2:7][O:8][C:9]1[C:10]([Br:16])=[N:20][C:12]([CH3:11])=[CH:13][CH:14]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)Br)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC(=CC=C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(COC=1C(=NC(=CC1)C)Br)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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